4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one
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Overview
Description
4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with 4-methyl-1-phenylpentan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(naphthalen-1-yl)-1-phenylbutan-1-one
- 4-Methyl-4-(naphthalen-1-yl)-1-phenylhexan-1-one
- 4-Methyl-4-(naphthalen-1-yl)-1-phenylpropan-1-one
Uniqueness
4-Methyl-4-(naphthalen-1-yl)-1-phenylpentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
63253-38-3 |
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Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-methyl-4-naphthalen-1-yl-1-phenylpentan-1-one |
InChI |
InChI=1S/C22H22O/c1-22(2,16-15-21(23)18-10-4-3-5-11-18)20-14-8-12-17-9-6-7-13-19(17)20/h3-14H,15-16H2,1-2H3 |
InChI Key |
OKZSJLHGSBQIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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